molecular formula C25H28N2O5 B1200992 2-(4'-Carboxyphenylazo)estriol CAS No. 57266-76-9

2-(4'-Carboxyphenylazo)estriol

Cat. No.: B1200992
CAS No.: 57266-76-9
M. Wt: 436.5 g/mol
InChI Key: OZDMVAFGZRILNA-ATEQLTFSSA-N
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Description

However, based on nomenclature, it likely represents an estriol derivative modified with a carboxyphenylazo group. Estriol itself is a naturally occurring estrogen, primarily synthesized during pregnancy by the fetoplacental unit, and plays critical roles in fetal development and maternal health . Its structure includes three hydroxyl groups, distinguishing it from other estrogens like estradiol and estrone.

Properties

CAS No.

57266-76-9

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

4-[[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C25H28N2O5/c1-25-9-8-16-17(19(25)12-22(29)23(25)30)7-4-14-10-21(28)20(11-18(14)16)27-26-15-5-2-13(3-6-15)24(31)32/h2-3,5-6,10-11,16-17,19,22-23,28-30H,4,7-9,12H2,1H3,(H,31,32)/t16?,17?,19?,22-,23+,25+/m1/s1

InChI Key

OZDMVAFGZRILNA-ATEQLTFSSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

Isomeric SMILES

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)N=NC5=CC=C(C=C5)C(=O)O)O

Synonyms

2-(4'-carboxyphenylazo)estriol

Origin of Product

United States

Comparison with Similar Compounds

Estriol vs. Other Estrogens (Estradiol and Estrone)

Estriol differs from estradiol and estrone in potency, receptor interactions, and metabolic stability:

Property Estriol Estradiol Estrone
Receptor Binding Binds estrogen receptors (ERα/ERβ) with lower affinity than estradiol . High affinity for ERα/ERβ, driving strong estrogenic responses . Intermediate binding affinity; converted to estradiol in vivo .
Biological Half-Life Short-acting due to rapid hepatic conjugation and excretion . Longer half-life, sustained activity . Converted to estradiol; half-life depends on metabolic pathways .
Therapeutic Effects Agonist/antagonist duality; mitigates menopausal symptoms with fewer risks . Potent agonist used in hormone replacement therapy (HRT) . Less potent; often used in combination therapies .
Safety Profile Lower risk of endometrial hyperplasia and breast stimulation . Associated with increased risks of thrombosis and breast cancer . Intermediate safety profile; less studied than estradiol .

Key Findings :

  • Estriol’s unique kinetic properties allow it to act as a short-term agonist or antagonist, depending on dosing .
  • Clinical studies show estriol’s efficacy in managing menopausal symptoms (e.g., hot flashes, vaginal atrophy) without elevating hypertension risk .

Comparison with Unconjugated Estriol

Unconjugated estriol (free estriol) constitutes 6–8% of total estriol in maternal plasma during pregnancy. Its diagnostic utility in fetal health monitoring is notable:

Parameter Total Estriol Unconjugated Estriol
Concentration Range 15–400 ng/ml in maternal plasma (steep rise after 35 weeks) . 0.3–1.7 ng/ml in maternal plasma (2nd trimester) .
Predictive Value for IUGR 36.4% sensitivity in detecting intrauterine growth retardation (IUGR) . 38.8% sensitivity; higher predictive value in 2nd trimester .
Amniotic Fluid Levels Correlates with fetal weight (hypotrophic infants show 53% lower levels) . Less stable; high variability in 3rd trimester .

Key Findings :

  • Unconjugated estriol is more predictive of IUGR in the 2nd trimester, while total estriol performs better in the 3rd trimester .
  • Total estriol in amniotic fluid is a reliable marker for fetal hypotrophy, with concentrations in hypotrophic infants being half those of eutrophic infants .

Structural and Functional Analogues

2-(4-Hydroxyphenylazo)benzoic Acid (HABA)
Property 2-(4'-Carboxyphenylazo)estriol (Hypothetical) HABA
Molecular Formula Not available C₁₃H₁₀N₂O₃ .
Applications Potential use in assays or therapeutics Azo dye; used in biochemical assays (e.g., horseradish peroxidase) .
Safety Not characterized S24/25 safety protocols (avoid skin/eye contact) .

Key Limitations :

  • No evidence exists for the synthesis or biological activity of this compound.
  • HABA’s applications are distinct from estriol’s endocrine roles, limiting direct comparability .

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